

Physicochemical Properties of Deuterated N-Acetylaspartate: A Technical Guide

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Compound of Interest		
Compound Name:	N-Acetyl-L-aspartic acid-d3	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylaspartate (NAA) is the second most abundant metabolite in the central nervous system, playing a crucial role in neuronal health and metabolism. Its deuterated analogue, typically **N-acetyl-L-aspartic acid-d3** (NAA-d3), is a vital tool in neuroscience and drug development.[1] Primarily utilized as an internal standard for the precise quantification of endogenous NAA in mass spectrometry-based metabolomic studies, NAA-d3's utility is rooted in its chemical similarity to NAA, with a key mass difference for detection.[1] Understanding the physicochemical properties of deuterated NAA is essential for its effective application in experimental settings, from ensuring accurate concentrations in stock solutions to interpreting its behavior in biological assays.

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated N-acetylaspartate. Due to the limited availability of specific experimental data for the deuterated form, this guide presents available data for NAA-d3, supplemented with data for non-deuterated NAA as a close proxy. Furthermore, detailed experimental protocols for determining key parameters are provided to enable researchers to characterize these properties in their own laboratories.

Core Physicochemical Properties



The fundamental physicochemical characteristics of deuterated and non-deuterated N-acetylaspartate are summarized below. It is important to note that while the properties of NAA provide a strong reference, deuteration can subtly alter these values.

Table 1: General Properties of N-Acetylaspartate and its Deuterated Analogue

Property	Deuterated N- Acetylaspartate (NAA-d3)	N-Acetylaspartate (NAA)
Chemical Formula	C ₆ H ₆ D ₃ NO ₅ [1]	C ₆ H ₉ NO ₅ [2]
Molecular Weight	178.16 Da[1]	175.139 g/mol [2]
Appearance	-	Colorless, transparent crystals[2]
Melting Point	-	137 to 140 °C[2]
Boiling Point	-	141 to 144 °C[2]

Table 2: Acidity and Solubility of N-Acetylaspartate and its Deuterated Analogue

Property	Deuterated N- Acetylaspartate (NAA-d3)	N-Acetylaspartate (NAA)
рКа	No data available	3.142[2]
Aqueous Solubility	62.5 mg/mL (requires sonication and warming)[3]	675 mg/mL[4]; >26.3 μg/mL (at pH 7.4)[4]
logP	-	-2.209[2]

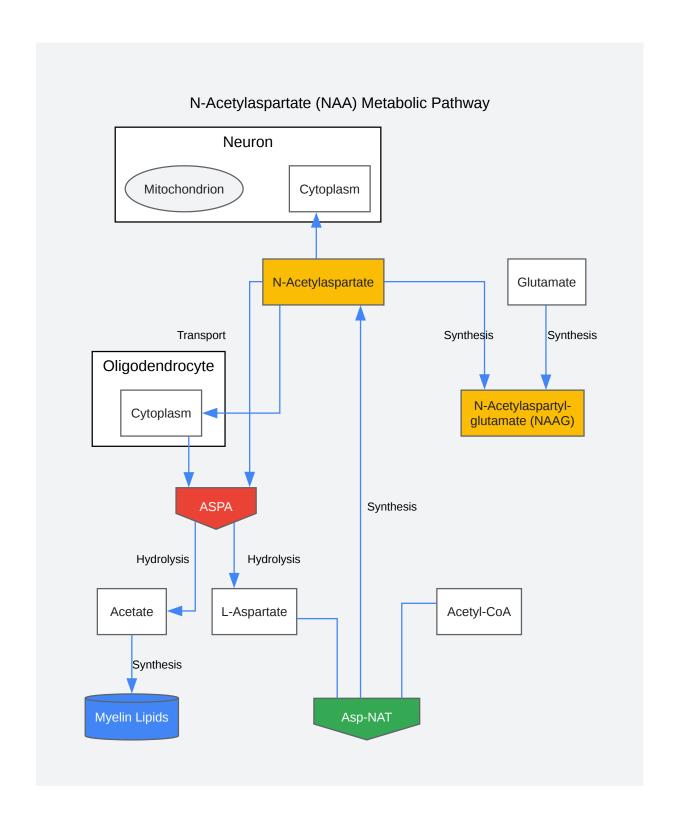
Note on Solubility Discrepancy: The significant difference in reported aqueous solubility for non-deuterated NAA may be attributable to variations in experimental conditions, such as pH and temperature, or the form of the solid material (e.g., crystalline vs. amorphous). The value of 675 mg/mL likely represents the solubility of the free acid form, while the lower value at pH 7.4 reflects the solubility of the ionized species.



Biological Context: N-Acetylaspartate Metabolism and Signaling

N-acetylaspartate is synthesized in neuronal mitochondria from L-aspartate and acetyl-CoA by the enzyme aspartate N-acetyltransferase (Asp-NAT).[5] It is then transported out of the neuron and into oligodendrocytes, where it is hydrolyzed by aspartoacylase (ASPA) into acetate and L-aspartate.[5] The acetate moiety is a key source for the synthesis of myelin lipids in oligodendrocytes.[5][6] Furthermore, NAA is a precursor for the synthesis of the neurotransmitter N-acetylaspartylglutamate (NAAG).[1] Dysregulation of NAA metabolism is associated with several neurological conditions, including Canavan disease, a fatal leukodystrophy caused by a deficiency in ASPA.[6]





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Caption: Metabolic pathway of N-acetylaspartate (NAA).



Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of deuterated N-acetylaspartate. These protocols can be adapted by researchers for specific laboratory conditions and instrumentation.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility and biological activity.

This method relies on the change in the ultraviolet (UV) absorbance of a compound as its ionization state changes with pH.

- Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning a
 range of at least 2 pH units above and below the expected pKa of NAA-d3 (the pKa of NAA
 is approximately 3.14).
- Preparation of NAA-d3 Solution: Prepare a stock solution of deuterated N-acetylaspartate in deionized water.
- Measurement: For each buffer solution, add a small, constant volume of the NAA-d3 stock solution. Measure the UV absorbance of each solution at a wavelength where the protonated and deprotonated forms of the molecule have different absorbance values.
- Data Analysis: Plot the absorbance as a function of pH. The resulting sigmoidal curve will
 have an inflection point that corresponds to the pKa of the compound.

NMR spectroscopy can be used to determine pKa by monitoring the change in the chemical shift of specific nuclei as a function of pH.

- Sample Preparation: Prepare a series of samples of deuterated N-acetylaspartate in D₂O,
 each adjusted to a different pD (the equivalent of pH in D₂O) using DCl or NaOD.
- NMR Acquisition: Acquire ¹H NMR spectra for each sample.
- Data Analysis: Identify a proton signal that shows a significant change in chemical shift with varying pD. Plot the chemical shift of this proton against the pD. The pKa can be determined



from the inflection point of the resulting sigmoidal curve.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects the bioavailability and formulation of a compound.

This is the gold-standard method for determining the thermodynamic equilibrium solubility.

- Sample Preparation: Add an excess amount of solid deuterated N-acetylaspartate to a known volume of purified water or a relevant buffer in a sealed container.
- Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
- Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
- Quantification: Determine the concentration of deuterated N-acetylaspartate in the clear supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection.

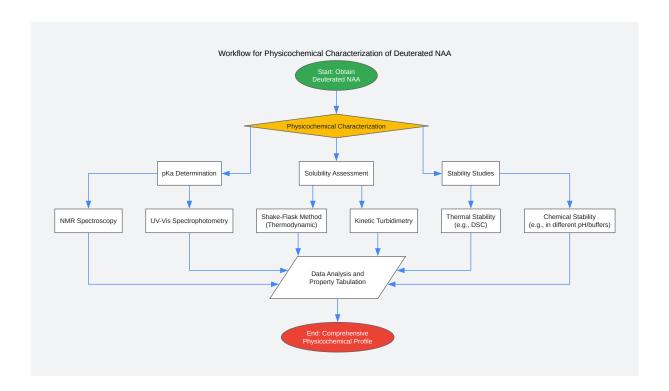
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

- Stock Solution Preparation: Prepare a high-concentration stock solution of deuterated Nacetylaspartate in dimethyl sulfoxide (DMSO).
- Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
- Precipitation Detection: Measure the turbidity of the resulting solution using a nephelometer
 or by measuring the absorbance at a wavelength where the compound does not absorb
 (e.g., 620 nm). The concentration at which precipitation is first observed is the kinetic
 solubility.

Experimental Workflow Visualization



The following diagram illustrates a general workflow for the physicochemical characterization of deuterated N-acetylaspartate.



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Caption: A generalized workflow for determining the physicochemical properties.



Stability and Storage

While quantitative stability data for deuterated N-acetylaspartate is not readily available in the literature, general handling and storage guidelines can be inferred from supplier information and the known properties of related compounds.

- Solid Form: As a solid, deuterated N-acetylaspartate should be stored in a cool, dry place, protected from light.
- Stock Solutions: Aqueous stock solutions of NAA-d3 should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[3] It is recommended to filter-sterilize aqueous solutions before use in cell-based assays.[3]

Deuteration can sometimes enhance metabolic stability due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen, potentially slowing down metabolic processes that involve C-H bond cleavage. However, the extent of this effect is compound-specific and would require experimental verification for NAA-d3.

Conclusion

Deuterated N-acetylaspartate is an indispensable tool for researchers in neuroscience and drug development. While a complete, experimentally determined physicochemical profile for NAA-d3 is not yet available in the public domain, this guide provides the most current data, offers data for the non-deuterated analogue as a reliable reference, and presents detailed, adaptable experimental protocols for its characterization. The provided diagrams of the metabolic pathway and a general experimental workflow offer a clear visual representation of the biological context and a practical approach for researchers to determine these crucial properties. A thorough understanding and characterization of these fundamental properties will undoubtedly facilitate more precise and reliable experimental outcomes.

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